molecular formula C6H16Cl2N2O B2777928 1,4-Diazepan-6-ol CAS No. 28795-81-5

1,4-Diazepan-6-ol

Cat. No.: B2777928
CAS No.: 28795-81-5
M. Wt: 203.11
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazepan-6-ol is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a seven-membered heterocyclic compound containing two nitrogen atoms and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazepan-6-ol can be synthesized through several methods. One common approach involves the reaction of N,N’-dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of triethylamine and toluene . The reaction mixture is typically heated to facilitate the formation of the diazepane ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazepan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1,4-diazepan-6-one, while reduction can produce 1,4-diazepan-6-amine .

Mechanism of Action

1,4-Diazepan-6-ol can be compared with other similar compounds, such as 1,4-diazepan-7-one and 1,3,6-trisubstituted 1,4-diazepan-7-ones . These compounds share a similar diazepane ring structure but differ in their functional groups and substitution patterns. The presence of the hydroxyl group in this compound makes it unique and influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSQITZGUTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-81-5
Record name 1,4-diazepan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.